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molecular formula C6H5N3O2 B118385 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 65996-50-1

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No. B118385
M. Wt: 151.12 g/mol
InChI Key: BSRITDQWGPSXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765755B2

Procedure details

A suspension of 6-[(e)-2-(dimethylamino)vinyl]-5-nitropyrimidine-2,4(1H,3H)-dione (1.43 g, 6.36 mmol) in acetic acid (23 mL) was heated to 80° then zinc dust (2 g, 30.77 mmol) was added slowly over 1 h. The resulting suspension was heated for a further 1 h then allowed to cool to room temperature. The solid was collected by filtration then washed with acetic acid. The solid was transferred to a beaker and washed with water (25 mL), collected then dissolved in sodium hydroxide (5%, 10 mL). This solution was warmed to 70° and stirred for 30 min Acetic acid was added until pH 5-6 then the precipitate collected and washed with cold water then ethanol. The resultant solid was dried in vacuo to furnish 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (0.62 g, 65%).
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)/[CH:3]=[CH:4]/[C:5]1[NH:10][C:9](=[O:11])[NH:8][C:7](=[O:12])[C:6]=1[N+:13]([O-])=O>C(O)(=O)C.[Zn]>[NH:10]1[C:5]2[CH:4]=[CH:3][NH:13][C:6]=2[C:7](=[O:12])[NH:8][C:9]1=[O:11]

Inputs

Step One
Name
Quantity
1.43 g
Type
reactant
Smiles
CN(/C=C/C1=C(C(NC(N1)=O)=O)[N+](=O)[O-])C
Name
Quantity
23 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min Acetic acid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 80°
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated for a further 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
then washed with acetic acid
WASH
Type
WASH
Details
washed with water (25 mL)
CUSTOM
Type
CUSTOM
Details
collected
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved in sodium hydroxide (5%, 10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
This solution was warmed to 70°
ADDITION
Type
ADDITION
Details
was added until pH 5-6
CUSTOM
Type
CUSTOM
Details
the precipitate collected
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
The resultant solid was dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C(NC(C2=C1C=CN2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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